molecular formula C9H21NO B14662000 1-(Hexylamino)propan-2-ol CAS No. 41063-37-0

1-(Hexylamino)propan-2-ol

Cat. No.: B14662000
CAS No.: 41063-37-0
M. Wt: 159.27 g/mol
InChI Key: OXUBFNFJCLTHCF-UHFFFAOYSA-N
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Description

1-(Hexylamino)propan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, with a hexylamino group (-NH-C6H13) attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with hexylamine under basic conditions. The reaction typically proceeds as follows: [ \text{Cl-CH2-CH(OH)-CH3} + \text{NH2-C6H13} \rightarrow \text{CH2-CH(OH)-CH3-NH-C6H13} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces alkyl halides.

Scientific Research Applications

1-(Hexylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hexylamino)propan-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The hexylamino group can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

1-(Hexylamino)propan-2-ol can be compared with other similar compounds, such as:

    Propan-1-ol: A primary alcohol with a hydroxyl group attached to the first carbon.

    Propan-2-ol: A secondary alcohol with a hydroxyl group attached to the second carbon.

    Hexylamine: An amine with a hexyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a hexylamino group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Properties

CAS No.

41063-37-0

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-(hexylamino)propan-2-ol

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-10-8-9(2)11/h9-11H,3-8H2,1-2H3

InChI Key

OXUBFNFJCLTHCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(C)O

Origin of Product

United States

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